Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core. Key structural attributes include:
- Position 5: A methyl (-CH₃) substituent, enhancing steric bulk and lipophilicity.
- Position 6: An ethyl carboxylate (-COOEt) group, influencing solubility and bioavailability.
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a scaffold known for diverse bioactivities, including herbicidal, antimicrobial, and antiparasitic properties . Its synthesis typically involves multi-component condensation reactions or functionalization of preformed triazolopyrimidine cores .
Properties
IUPAC Name |
ethyl 5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-4-16-8(15)7-5-14-9(11-6(7)2)12-10(13-14)17-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXGAWKMSQHOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)SC)N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under specific conditions to ensure regioselectivity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolopyrimidines .
Scientific Research Applications
Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Analogues
Key Observations :
Key Observations :
Table 3: Bioactivity Comparisons
Key Observations :
- Sulfonamide derivatives (e.g., 8a) exhibit superior herbicidal activity due to enhanced ALS binding via hydrogen bonding and steric complementarity .
- Antimalarial activity in K4C highlights the scaffold’s versatility, with pyridinyl and propyl groups critical for parasite membrane disruption .
Physicochemical Properties
Q & A
Q. Q1: What are the most effective synthetic routes for Ethyl 5-methyl-2-(methylsulfanyl)triazolopyrimidine-6-carboxylate, and how can reaction conditions be optimized for high yields?
Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) involving β-keto esters, aldehydes, and 3-amino-5-methylthio-1,2,4-triazole. Key steps include:
- Microwave-assisted synthesis (e.g., 323 K for 30 min in ethanol) to improve reaction efficiency and reduce time .
- Solvent-free conditions or green solvents (e.g., ionic liquids) to enhance sustainability .
- Purification via recrystallization (acetone/ethanol) or column chromatography (ethyl acetate/petroleum ether) .
Optimization Metrics:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | 75–82% |
| Reaction Time | 30 min (microwave) | 70–80% |
| Catalyst | K₂CO₃ or NaHCO₃ | 10–15% increase |
Structural Characterization
Q. Q2: What advanced techniques are recommended for resolving structural ambiguities in triazolopyrimidine derivatives?
Methodological Answer:
- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., triclinic crystal system, space group P1) .
- ¹H/¹³C NMR : Key signals include:
- Ethyl ester protons at δ 1.08–1.30 ppm (triplet, J = 7.2 Hz).
- Methylsulfanyl group at δ 2.59 ppm (singlet) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 362.84 for C₁₆H₁₅ClN₄O₂S) .
Biological Activity Profiling
Q. Q3: How can researchers design assays to evaluate the anticancer potential of this compound?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Identification : Molecular docking against CDK2 (PDB ID: 1HCL) to predict binding affinity .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
Q. Table: Substituent Effects on Bioactivity
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 5-Methyl-2-MeS | 12.4 ± 1.2 | CDK2 |
| 5-Phenyl-7-Br | 8.9 ± 0.8 | Topoisomerase II |
| 7-(3-Hydroxyphenyl) | 15.6 ± 2.1 | COX-2 |
Data Contradictions
Q. Q4: How should conflicting solubility or activity data be addressed in structure-activity relationship (SAR) studies?
Methodological Answer:
- Solubility Conflicts : Use Hansen solubility parameters (HSPs) to correlate solvent polarity (logP ≈ 2.5) with experimental solubility .
- Bioactivity Variability : Validate via dose-response curves and control for metabolic interference (e.g., CYP450 inhibition assays) .
- Structural Reanalysis : Cross-validate NMR/X-ray data with computational models (DFT or MD simulations) .
Computational Modeling
Q. Q5: What computational strategies are effective for predicting reaction pathways or metabolite profiles?
Methodological Answer:
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in cyclization steps .
- ADMET Prediction : Use SwissADME to estimate permeability (e.g., TPSA = 85 Ų, moderate BBB penetration) .
- Metabolite ID : Employ Mass Frontier to simulate phase I/II metabolites (e.g., sulfoxidation of MeS group) .
Stability and Degradation
Q. Q6: What protocols ensure stability during storage or in biological matrices?
Methodological Answer:
- Storage : –20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- LC-MS Stability Tests : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid) in PBS (pH 7.4) at 37°C .
- Light Sensitivity : Use UV-vis spectroscopy (λmax = 270 nm) to quantify photodegradation rates .
Advanced Analytical Methods
Q. Q7: How can hyphenated techniques resolve complex mixtures in reaction monitoring?
Methodological Answer:
- HPLC-DAD-MS : Separate intermediates using a C18 column (ACN/H₂O gradient) and correlate UV spectra (220–400 nm) with MS data .
- In situ FTIR : Track carbonyl (1700 cm⁻¹) and triazole (1600 cm⁻¹) groups during synthesis .
- 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm regiochemistry .
Multi-Step Synthesis Challenges
Q. Q8: What strategies mitigate low yields in late-stage functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
